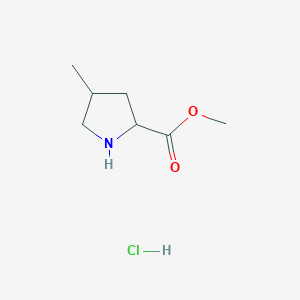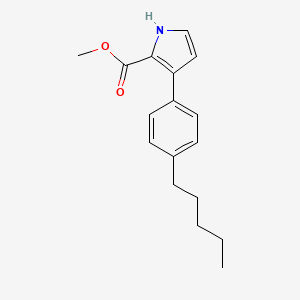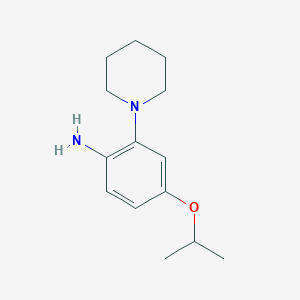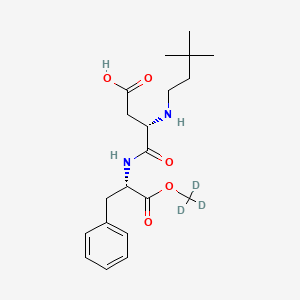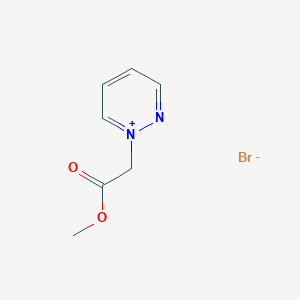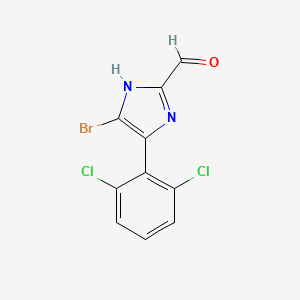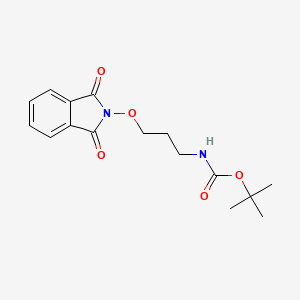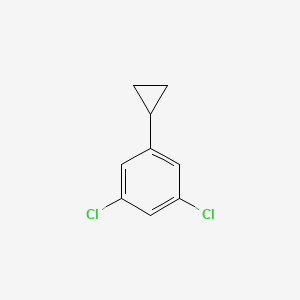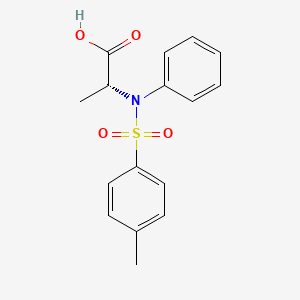![molecular formula C13H17NO4S B13713509 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves several steps, typically starting with the preparation of the core butanoic acid structure, followed by the introduction of the sulfonyl and phenylvinyl groups. Common synthetic routes include:
Step 1: Formation of the butanoic acid backbone through standard organic synthesis techniques.
Step 2: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenylvinyl group may also play a role in binding to specific receptors or other molecular targets, leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid can be compared with other similar compounds, such as:
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid: Similar structure but with a propanoic acid backbone.
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid: Lacks the methyl group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17NO4S |
|---|---|
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
3-methyl-2-(2-phenylethenylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZGJMBMFAJNOKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


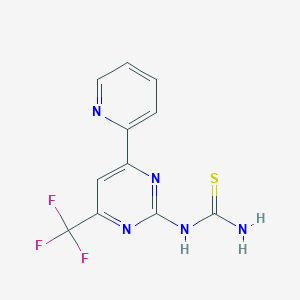
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)

